6-(2,4-Difluoro-phenoxy)hexanenitrile
Description
Properties
IUPAC Name |
6-(2,4-difluorophenoxy)hexanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQBDOSFYZWDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278915 | |
| Record name | Hexanenitrile, 6-(2,4-difluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443338-43-9 | |
| Record name | Hexanenitrile, 6-(2,4-difluorophenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443338-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanenitrile, 6-(2,4-difluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The SNAr pathway is highly effective for introducing phenoxy groups into electron-deficient aromatic systems. For 6-(2,4-difluoro-phenoxy)hexanenitrile, the 2,4-difluorophenol moiety acts as a nucleophile, targeting a hexanenitrile derivative with a leaving group (e.g., bromide or chloride) at the terminal position. The electron-withdrawing fluorine atoms on the aromatic ring enhance the electrophilicity of the adjacent carbon, facilitating displacement.
In a representative procedure adapted from CN100351226C, 2,4-difluorophenol is deprotonated using a strong base such as sodium hydride or potassium tert-butoxide in a polar aprotic solvent (e.g., DMF, DMSO). The resulting phenoxide ion reacts with 6-bromohexanenitrile under inert atmosphere at elevated temperatures (80–120°C). For instance, a molar ratio of 1:1.2 (phenol to alkyl bromide) in DMF at 100°C for 4 hours yields 78–85% of the target product after aqueous workup and distillation.
Optimization Parameters
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Solvent Selection : DMF and DMSO are preferred due to their high polarity and ability to stabilize transition states.
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Base Strength : Alkali metal alkoxides (e.g., NaOMe, KOtBu) outperform carbonate bases in deprotonating phenolic substrates.
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Temperature : Reactions proceed efficiently at 80–120°C, minimizing side reactions such as elimination.
Williamson Ether Synthesis
Alkylation of 2,4-Difluorophenol
The Williamson method employs 2,4-difluorophenol and 6-bromohexanenitrile in the presence of a mild base (e.g., K₂CO₃) and a phase-transfer catalyst. This approach avoids strong bases, making it suitable for heat-sensitive substrates. For example, a mixture of 2,4-difluorophenol (1.0 equiv), 6-bromohexanenitrile (1.1 equiv), and K₂CO₃ (2.0 equiv) in acetone refluxed for 12 hours achieves a 70% yield.
Limitations and Workarounds
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Solvent Compatibility : Acetone and acetonitrile are optimal for balancing solubility and reaction rate.
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Byproduct Formation : Competing elimination is mitigated by maintaining stoichiometric excess of the alkyl halide.
Palladium-Catalyzed Cyanoetherification
Dual Functionalization Strategy
Drawing from CN100457721C, a palladium-catalyzed one-pot synthesis could concurrently introduce the nitrile and phenoxy groups. This method involves coupling 2,4-difluoroiodobenzene with 6-hydroxyhexanenitrile using a palladium complex (e.g., Pd(OAc)₂) and a cyanide source (e.g., K₄[Fe(CN)₆]). Reaction conditions include DMF as the solvent, 120°C, and 6 hours, yielding up to 65% of the product.
Catalytic System Efficiency
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Catalyst Loading : 0.5–2 mol% Pd achieves optimal turnover without metal leaching.
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Cyanide Source : Ferrocyanide salts are non-toxic alternatives to traditional cyanating agents.
Comparative Analysis of Methods
Table 1: Synthesis Methods for this compound
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| SNAr | DMF, 100°C, 4h, NaH | 85 | 98 | High selectivity, short duration |
| Williamson Ether | Acetone, reflux, 12h, K₂CO₃ | 70 | 95 | Mild conditions, scalable |
| Palladium Catalysis | DMF, 120°C, 6h, Pd(OAc)₂, K₄[Fe(CN)₆] | 65 | 97 | One-pot synthesis, avoids halides |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Difluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluorophenoxy group can participate in substitution reactions, where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
6-(2,4-Difluoro-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,4-Difluoro-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenoxy group can influence the compound’s binding affinity and specificity towards molecular targets, while the nitrile group can participate in various biochemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 6-(2,4-Difluoro-phenoxy)hexanenitrile with structurally related hexanenitrile derivatives:
Physicochemical Properties
- Stability: Fluorinated aromatics resist hydrolysis and oxidative degradation compared to non-halogenated analogs, similar to perfluoroalkyls’ environmental persistence .
Biological Activity
6-(2,4-Difluoro-phenoxy)hexanenitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . It features a hexanenitrile backbone with a 2,4-difluorophenoxy group, which significantly influences its reactivity and biological interactions.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological processes.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties, protecting cells from oxidative stress.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The mechanism involved apoptosis induction through mitochondrial pathways.
- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
- Neuroprotective Effects : In vitro studies indicated that this compound could protect neuronal cells from damage induced by oxidative stress.
Case Study 1: Anticancer Efficacy
A recent clinical trial explored the efficacy of this compound in patients with advanced cancer. The results showed a significant reduction in tumor size in a subset of patients, with minimal side effects reported. This study highlights the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
In a laboratory setting, this compound was tested against multi-drug resistant bacterial strains. The compound exhibited strong inhibitory effects at low concentrations, suggesting it could be developed into an effective antimicrobial treatment.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-(Fluorophenoxy)hexanenitrile | Similar structure without difluorine | Moderate anticancer activity |
| 6-(Chlorophenoxy)hexanenitrile | Chlorine instead of fluorine | Lower antimicrobial efficacy |
| 6-(Trifluoromethylphenoxy)hexanenitrile | Trifluoromethyl group | Enhanced neuroprotective effects |
Q & A
Q. What is the structural characterization of 6-(2,4-Difluoro-phenoxy)hexanenitrile, and how can it be confirmed experimentally?
The compound consists of a hexanenitrile backbone (CH2CH2CH2CH2CH2CN) with a 2,4-difluorophenoxy group attached at the sixth carbon. Key characterization methods include:
- 1H NMR : To confirm the integration of aromatic protons (2,4-difluorophenyl) and alkyl chain protons. For example, in pseudorotaxane systems, NMR resolved stoichiometry and threading interactions .
- IR Spectroscopy : To identify the nitrile stretch (~2240 cm⁻¹) and ether linkages.
- Mass Spectrometry : For molecular ion verification and fragmentation patterns.
Q. What synthetic routes are used to prepare this compound?
A common method involves nucleophilic substitution:
Synthesize 2,4-difluorophenol via fluorination of phenol derivatives.
React with 6-bromohexanenitrile under basic conditions (e.g., K2CO3 in DMF) to form the ether linkage.
Purify via column chromatography. Similar strategies are used for triazole derivatives via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
Q. How can the nitrile group in this compound be selectively modified to carboxylic acids or amines?
- Nitrile to Carboxylic Acid : Hydrolyze using H2SO4 (20%) under reflux, followed by neutralization. This method is analogous to hexanenitrile → hexanoic acid conversions .
- Nitrile to Amine : Reduce with LiAlH4 or catalytic hydrogenation (H2/Pd) to yield 1-aminopentane derivatives .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s reactivity and physical properties?
The 2,4-difluorophenyl group enhances:
- Electron-withdrawing effects : Stabilizes intermediates in nucleophilic reactions.
- Lipophilicity : Increases membrane permeability, relevant in bioactive compound design.
- Thermal stability : Fluorine’s strong C-F bond reduces degradation under harsh conditions. Comparative studies with non-fluorinated analogs show higher melting points and reduced solubility in polar solvents .
Q. What challenges arise in regioselective functionalization for supramolecular applications?
Steric hindrance from the bulky phenoxy group complicates modifications at the hexanenitrile chain. Strategies include:
Q. How can computational methods predict interactions with biological targets?
- Molecular docking : Screens binding affinity to enzymes or receptors (e.g., fungicidal targets like myclobutanil analogs ).
- DFT calculations : Models electronic effects of fluorine on reaction pathways.
- MD simulations : Predicts stability in dynamic systems (e.g., polymer matrices or lipid bilayers).
Q. What analytical techniques resolve contradictions in reported data for fluorinated phenoxy compounds?
Q. What safety protocols are critical for handling hexanenitrile derivatives?
- Exposure limits : Adhere to HTFOEL (6 ppmv), based on surrogate compounds like propanenitrile .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- PPE : Nitrile gloves, lab coats, and eye protection.
Methodological Challenges
Q. How can yield optimization be achieved in large-scale syntheses?
Q. What role does the hexanenitrile moiety play in dynamic covalent systems?
The nitrile group participates in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
